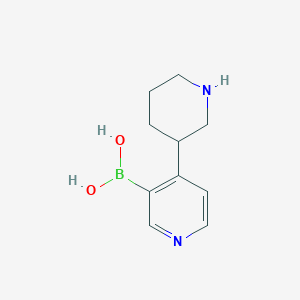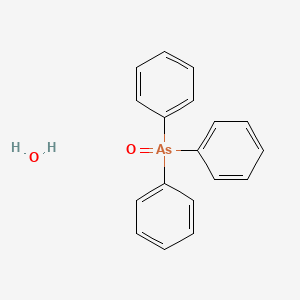
1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a phenyl ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by chlorination and ethoxylation steps. For instance, the bromination can be achieved using bromine in the presence of a suitable solvent like carbon tetrachloride . The chlorination step might involve the use of thionyl chloride or phosphorus trichloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation results in carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one finds applications in several scientific domains:
Mecanismo De Acción
The mechanism of action of 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound may also interfere with enzymatic pathways by inhibiting key enzymes involved in metabolic processes .
Comparación Con Compuestos Similares
2-Bromomethyl-1,3-dioxolane: Shares the bromomethyl group but differs in the ring structure.
1,3-Dibromo-2,2-bis(hydroxymethyl)propane: Contains two bromine atoms and hydroxyl groups.
Uniqueness: 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one is unique due to its combination of bromine, chlorine, and ethoxy groups attached to a phenyl ring
Propiedades
Fórmula molecular |
C12H14BrClO2 |
|---|---|
Peso molecular |
305.59 g/mol |
Nombre IUPAC |
1-[3-(bromomethyl)-2-ethoxyphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO2/c1-2-16-12-9(6-11(15)8-14)4-3-5-10(12)7-13/h3-5H,2,6-8H2,1H3 |
Clave InChI |
IUMOKVBNYQKPNP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC=C1CBr)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)



![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14074613.png)



![(E)-Bis[4-(heptyloxy)phenyl]diazene](/img/structure/B14074642.png)



